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molecular formula C5H5BrIN3 B8799095 4-Bromo-2-hydrazinyl-3-iodopyridine CAS No. 917969-52-9

4-Bromo-2-hydrazinyl-3-iodopyridine

Cat. No. B8799095
M. Wt: 313.92 g/mol
InChI Key: ITTQYIFBRJKSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572808B2

Procedure details

To a solution of 4-bromo-2-fluoro-3-iodopyridine (29 g, 96 mmol) in THF (300 mL) was added hydrazine (anhydrous, 30 mL, 960 mmol) at 20° C. The reaction mixture was stirred at 20° C. for 2 h. The reaction was monitored by HPLC (acetonitrile-water-TFA) and completed in 2 h. The reaction mixture was concentrated in vacuo to reduce volume by 70% and H2O (300 mL) was then added. The resulting mixture was filtered and the collected solid (1st crop) was washed with H2O. The filtrate was concentrated in vacuo to remove most of the THF. Newly formed solid was then filtered. This 2nd crop was washed with H2O. The two crops were combined and dried under high vacuum to obtain the title compound as an off-white, fluffy solid (28.6 g, 91 mmol). MS: [M+H]+=313.9. 1H NMR (400 MHz, CDCl3) δ 6.97 (d, J=5.50 Hz, 1H), 7.92 (d, J=4.95 Hz, 1H).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
acetonitrile water TFA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4](F)[C:3]=1[I:9].[NH2:10][NH2:11].C(#N)C.O.C(O)(C(F)(F)F)=O>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:10][NH2:11])[C:3]=1[I:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
BrC1=C(C(=NC=C1)F)I
Name
Quantity
30 mL
Type
reactant
Smiles
NN
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
acetonitrile water TFA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.O.C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
completed in 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
was then added
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
the collected solid (1st crop) was washed with H2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
FILTRATION
Type
FILTRATION
Details
Newly formed solid was then filtered
WASH
Type
WASH
Details
This 2nd crop was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=NC=C1)NN)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 91 mmol
AMOUNT: MASS 28.6 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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